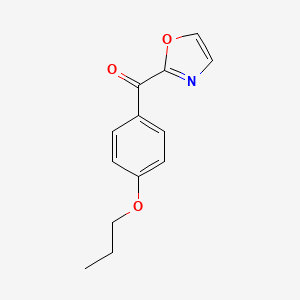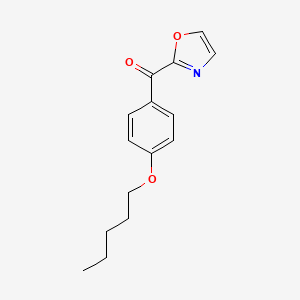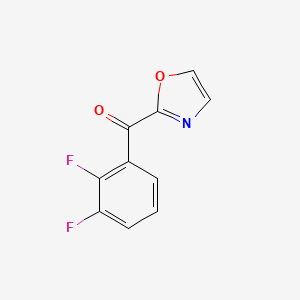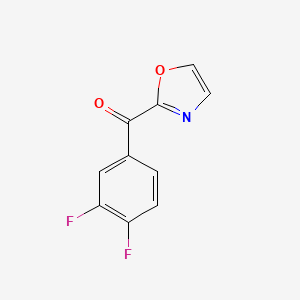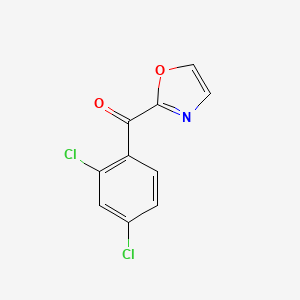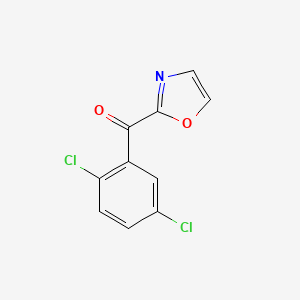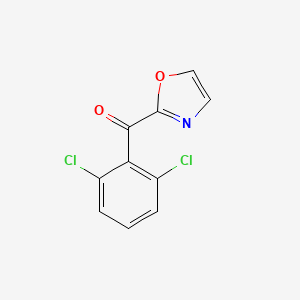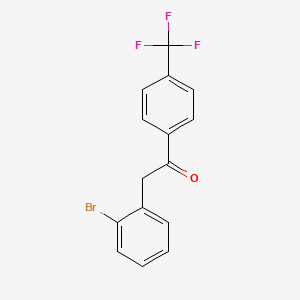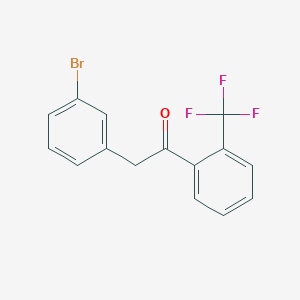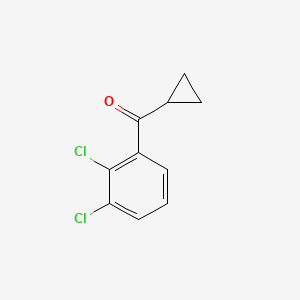
2,3-Dicloro fenil ciclopropil cetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 2,3-dichlorophenyl ketone is an organic compound with the molecular formula C10H8Cl2O It is characterized by a cyclopropyl group attached to a 2,3-dichlorophenyl ketone moiety
Aplicaciones Científicas De Investigación
Cyclopropyl 2,3-dichlorophenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Cyclopropyl 2,3-dichlorophenyl ketone (CDCPK) is an organic compound that belongs to the family of haloketones
Mode of Action
The mode of action of CDCPK involves a process known as the Cloke-Wilson rearrangement . In this process, cyclopropyl ketones undergo a ring-opening/recyclization upon visible-light-induced photoredox catalysis to provide oxy-bridged macrocyclic frameworks . This reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .
Biochemical Pathways
They can undergo a variety of ring-opening reactions, leading to the formation of different products .
Result of Action
These frameworks can have numerous applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl 2,3-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,3-dichlorobenzoyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+2,3-dichlorobenzoyl chloride→Cyclopropyl 2,3-dichlorophenyl ketone+MgBrCl
Industrial Production Methods: Industrial production of cyclopropyl 2,3-dichlorophenyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl 2,3-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Comparación Con Compuestos Similares
Cyclopropyl 2,3-dichlorophenyl ketone can be compared with similar compounds such as:
Cyclopropyl phenyl ketone: Lacks the chlorine substituents, leading to different reactivity and applications.
2,3-Dichlorophenyl ketone: Lacks the cyclopropyl group, affecting its structural properties and reactivity.
Uniqueness: The presence of both the cyclopropyl group and the 2,3-dichlorophenyl moiety in cyclopropyl 2,3-dichlorophenyl ketone imparts unique chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
cyclopropyl-(2,3-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCLSUZVKZDMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642506 |
Source


|
| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-26-6 |
Source


|
| Record name | Methanone, cyclopropyl(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


